1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyazetidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with azetidine-3-carboxylic acid, followed by hydrolysis and amide formation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 1-[(4-Bromophenyl)methyl]-3-oxoazetidine-3-carboxamide.
Reduction: Formation of 1-[(4-Phenyl)methyl]-3-hydroxyazetidine-3-carboxamide.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyazetidine ring can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)piperazine]: Shares the bromophenyl group but has a piperazine ring instead of an azetidine ring.
4-Bromophenyl methyl sulfone: Contains the bromophenyl group but lacks the azetidine and carboxamide functionalities.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyazetidine ring and carboxamide group distinguishes it from other bromophenyl derivatives, providing unique opportunities for interaction with biological targets and applications in material science .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-11(16,7-14)10(13)15/h1-4,16H,5-7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZXCSJSHDOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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